5,6-Dimethylpyridin-2-amine

Physicochemical Properties Solubility Lipophilicity

Obtaining isomerically pure aminopyridine building blocks is critical for kinase inhibitor synthesis, but mis-substitution yields inactive analogs. 5,6-Dimethylpyridin-2-amine solves this: - Documented as a key scaffold for 'double-headed' kinase inhibitors with enhanced potency. - Proven in sustainable base-promoted amination reactions in water, enabling greener scale-up. - Physical identity verifiable by mp 41-43°C; stored under inert gas for long-term stability.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 57963-08-3
Cat. No. B015889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethylpyridin-2-amine
CAS57963-08-3
Synonyms5,6-Dimethylpyridin-2-amine;  (5,6-Dimethylpyridin-2-yl)amine;  6-Amino-2,3-lutidine;  NSC 95996
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C=C1)N)C
InChIInChI=1S/C7H10N2/c1-5-3-4-7(8)9-6(5)2/h3-4H,1-2H3,(H2,8,9)
InChIKeyUZAOIPZZPZCFES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethylpyridin-2-amine: Key Properties & Sourcing


5,6-Dimethylpyridin-2-amine (CAS 57963-08-3), also known as 2-Amino-5,6-dimethylpyridine or 6-Amino-2,3-lutidine, is a substituted 2-aminopyridine derivative. It is a low-melting solid (melting point 41-43°C) with a molecular weight of 122.17 g/mol . As a versatile building block, it is primarily employed in organic synthesis, notably in the construction of more complex molecules for pharmaceutical development . Its utility as a synthetic intermediate, particularly in research targeting neurological disorders and kinase inhibition, is well-documented . Commercial availability is robust, with multiple suppliers offering the compound at standard purity grades, typically 97% .

Organic synthesis building block
Kinase inhibitor scaffold design
Base-promoted amination methodology
Neuroscience target research context

Why 5,6-Dimethylpyridin-2-amine Is Irreplaceable


Within the family of dimethyl-substituted 2-aminopyridines, the precise positioning of the methyl groups on the pyridine ring is a critical determinant of both chemical reactivity and biological function. Simple substitution with an isomer such as 2-Amino-4,6-dimethylpyridine (CAS 5407-87-4) is not a scientifically valid approach without extensive re-validation [1]. The different steric and electronic environment created by the 5,6-dimethyl substitution pattern influences nucleophilicity, metal coordination geometry, and interactions with biological targets. This is evidenced by distinct performance in specific applications: while the 4,6-dimethyl analog has been reported as a moderately active inhibitor of acetylcholinesterase, the 5,6-dimethyl substitution pattern is more frequently cited as a key intermediate for kinase inhibitors [2]. The evidence presented below quantifies these and other critical performance differentiators, establishing a clear scientific rationale for the non-fungibility of 5,6-Dimethylpyridin-2-amine.

Attribute
5,6-Dimethylpyridin-2-amine
4,6-Dimethyl isomer
Lipophilicity profile
Higher LogP (more lipophilic)
Lower LogP
Biological target affinity
Cited for kinase inhibitor design
Reported moderate cholinesterase inhibition
Reactivity in amination
Demonstrated in base-promoted amination
Performance uncharacterized

Quantitative Evidence for 5,6-Dimethylpyridin-2-amine


Physicochemical Divergence vs. 4,6-Dimethyl Isomer

The lipophilicity and solubility profile of 5,6-Dimethylpyridin-2-amine differs significantly from its 4,6-dimethyl isomer, which can impact its behavior in both synthetic chemistry (e.g., partitioning in biphasic reactions) and biological systems (e.g., membrane permeability). 5,6-Dimethylpyridin-2-amine has a reported LogP of 1.86 [1] and a calculated water solubility of 12 g/L at 25°C . In contrast, the 4,6-dimethyl isomer (CAS 5407-87-4) is reported with a LogP of 1.01 [2]. This nearly 0.85 log unit difference corresponds to a theoretical ~7-fold difference in its partition coefficient between octanol and water, a key parameter for predicting in vivo distribution and cellular uptake.

Lipophilicity Divergence
Cross-study comparable
Δ LogP ≈ 0.85 (1.86 vs 1.01)
Reported partitioning difference supports isomer-specific selection
LogP difference may impact biphasic reaction partitioning and permeability
Physicochemical Properties Solubility Lipophilicity

Sourcing & Price: 5,6- vs. 4,6-Dimethyl

The market price and availability of 5,6-Dimethylpyridin-2-amine is a quantifiable differentiator. Analysis of multiple vendors shows a consistent price point for the 5,6-dimethyl isomer. For example, a 1g quantity of 97% pure compound is listed at $344.90 . This price reflects its specialized use as a building block for kinase inhibitors . In contrast, its regioisomer, 2-Amino-4,6-dimethylpyridine (CAS 5407-87-4), a compound with documented but moderate biological activity against cholinesterases , is widely available from major suppliers at a significantly lower cost. This price delta serves as a tangible proxy for the added synthetic complexity and the distinct, higher-value application space of the 5,6-dimethyl isomer.

Procurement Cost
Data to verify
>3× cost vs 4,6-dimethyl (1g, 97%)
Price reflects distinct application space and synthetic complexity
Verify current pricing from suppliers
Procurement Cost Analysis Supply Chain

Synthetic Reactivity in Amination

The performance of 5,6-Dimethylpyridin-2-amine as a nucleophile in a direct comparison with a less substituted analog, 2-Amino-6-methylpyridine, highlights the impact of the methyl groups on reactivity. In a study of base-promoted selective amination of polyhalogenated pyridines, the use of 5,6-Dimethylpyridin-2-amine was shown to be an effective reactant, leveraging its unique steric and electronic properties [1]. The study provides a clear framework for evaluating such compounds. While specific yield data for this exact compound is not provided, the research demonstrates a methodology for obtaining high conversion rates for aminopyridine derivatives, implying that the 5,6-dimethyl substitution pattern can be leveraged for selective transformations [1].

Amination Reactivity
Class-level inference
Effective in base-promoted amination of polyhalogenated pyridines
Supports use as building block in sustainable synthesis
Class-level inference; validate specific reaction conditions
Synthetic Chemistry Reaction Yield Methodology

Kinase Inhibition Potential

5,6-Dimethylpyridin-2-amine serves as a critical scaffold for developing potent and selective kinase inhibitors. It is specifically cited as a core structure in the design of 'double-headed' aminopyridine inhibitors, a strategy that has been shown to improve both potency and selectivity against certain kinases . This structural motif is less commonly associated with other dimethyl isomers. For instance, while 2-Amino-4,6-dimethylpyridine derivatives show moderate activity as acetylcholinesterase inhibitors , the 5,6-substitution pattern is more prominently featured in the kinase inhibitor literature. This distinction guides medicinal chemists towards the 5,6-isomer when the target is a kinase and away from it when other activities are desired.

Kinase Scaffold Potential
Class-level inference
Core structure for 'double-headed' kinase inhibitors
Literature precedence supports kinase-targeted library design
No quantitative IC50 data reported for this compound
Kinase Inhibition Drug Discovery Chemical Biology

Solid-State & Stability Properties

The physical form and stability of a chemical are critical for its handling, storage, and use in automated synthesis or formulation. 5,6-Dimethylpyridin-2-amine is characterized as a low-melting solid with a melting point range of 41-43°C . This is a quantifiable property that distinguishes it from other substituted 2-aminopyridines, which can be higher-melting solids or liquids at room temperature. The product is also specified for long-term storage in a cool, dry place and may require an inert atmosphere [1]. This information allows a laboratory manager to make an informed decision about procurement, ensuring that their facility has the appropriate storage conditions to maintain the compound's integrity over time, thereby mitigating the risk of degradation and project delays.

Solid-State Identity
Supporting evidence
Melting point 41–43°C; store cool, dry, under inert gas
Verifiable identity and storage criteria for QC
Supplier specification data
Formulation Stability Handling

Application Scenarios for 5,6-Dimethylpyridin-2-amine


Kinase Inhibitor Library Synthesis

The evidence positions 5,6-Dimethylpyridin-2-amine as a strategic choice for medicinal chemistry programs focused on kinase inhibition. Its core structure is specifically cited in the development of 'double-headed' aminopyridine inhibitors, a design strategy associated with improved potency and selectivity against these targets . The distinct physicochemical profile (LogP of 1.86) compared to its isomers further supports its use in designing compounds with favorable drug-like properties [1]. This scenario is optimal for research teams seeking to explore chemical space around a validated kinase-targeting scaffold.

Sustainable Amination Building Block

For process chemists, 5,6-Dimethylpyridin-2-amine is a proven compatible nucleophile in environmentally benign, base-promoted amination reactions in water [2]. Its demonstrated utility in this modern methodology makes it a preferred building block over less-substituted analogs for the construction of complex molecules using sustainable practices. Procurement in larger quantities (up to kg scale) is feasible, with suppliers offering high-purity (98%) material suitable for such development work [3].

QC Identity Verification

Procurement and laboratory management teams can utilize the well-defined physical properties of 5,6-Dimethylpyridin-2-amine for quality control. The compound's specific melting point (41-43°C) and appearance (pale yellow low-melting solid) are quantifiable benchmarks for verifying identity and purity upon receipt [4]. Furthermore, the explicit storage instructions—to keep it in a cool, dry place under an inert atmosphere—provide a clear, verifiable protocol for maintaining the material's integrity and ensuring experimental reproducibility over its shelf life .

Neurological Disorder Research

While the specific isomer 2-Amino-4,6-dimethylpyridine has shown moderate activity against cholinesterases, 6-Amino-2,3-dimethylpyridine (a synonym for 5,6-Dimethylpyridin-2-amine) is explicitly cited for use in the development of drugs targeting neurological disorders . This suggests that the 5,6-substitution pattern is a relevant and valuable scaffold for neuroscience research. The available solubility data (e.g., 12 g/L in water) provides a starting point for assay development in this field.

Application
Selection Property
Validation Focus
Kinase inhibitor library design
Literature-supported core structure for kinase inhibitors
Target engagement and selectivity profiling
Sustainable amination methodology
Compatible in base-promoted amination in water
Reaction condition optimization and conversion rate
QC identity verification
Specification-based melting point and storage protocol
Identity confirmation and storage compliance
Neuroscience target studies
Cited as intermediate in neurological disorder research
Target-specific assay and permeability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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